1-Methyl-2'-O-methylinosine

Lipophilicity Physicochemical characterization Drug design

Researchers studying RNA modifications face context-specific folding when substituting dual-methylated nucleosides with single-methyl analogs. 1-Methyl-2'-O-methylinosine (m1Im, CAS 65150-69-8) provides the exact N1 and 2'-O dual methylation pattern found in native archaeal/eukaryotic tRNA. - Enables precise T-/D-loop modification studies; no functional recapitulation with m1I or Im - Essential for IVT mRNA modulation (translation efficiency, immune evasion) - High-purity phosphoramidite precursor for solid-phase RNA synthesis & LC-MS/MS standards

Molecular Formula C12H16N4O5
Molecular Weight 296.28 g/mol
Cat. No. B15595870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-2'-O-methylinosine
Molecular FormulaC12H16N4O5
Molecular Weight296.28 g/mol
Structural Identifiers
InChIInChI=1S/C12H16N4O5/c1-15-4-14-10-7(11(15)19)13-5-16(10)12-9(20-2)8(18)6(3-17)21-12/h4-6,8-9,12,17-18H,3H2,1-2H3
InChIKeyJSRIPIORIMCGTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-2'-O-methylinosine (m1Im) Procurement Guide


1-Methyl-2'-O-methylinosine (m1Im; CAS 65150-69-8) is a purine nucleoside analog characterized by simultaneous N1-methylation of the hypoxanthine base and 2'-O-methylation of the ribose sugar moiety . It is one of three naturally occurring methyl derivatives of inosine identified in RNA modification databases, alongside 1-methylinosine (m1I) and 2'-O-methylinosine (Im), and is distinguished from both by its dual methylation pattern [1]. The compound exhibits broad-spectrum anticancer activity through inhibition of DNA synthesis and induction of apoptosis, mechanisms characteristic of purine nucleoside analogs [2].

Epitranscriptomic studies requiring site-specific, dual-methylated inosine in RNA

Solid-phase RNA oligonucleotide synthesis with correct N1/2'-O methylation pattern

LC-MS/MS reference standard for quantifying m1Im in biological RNA hydrolysates

Limitations of m1Im Analog Substitution


Despite sharing the inosine scaffold, 1-Methyl-2'-O-methylinosine (m1Im), 1-methylinosine (m1I; base-methylated only), and 2'-O-methylinosine (Im; sugar-methylated only) are chemically distinct entities with non-overlapping RNA modification signatures [1]. The N1-methylation in m1I disrupts Watson-Crick base pairing potential by blocking the N1 hydrogen bond donor site on the hypoxanthine ring, whereas the 2'-O-methylation in Im alters ribose sugar pucker and enhances resistance to nucleolytic degradation [2]. m1Im combines both modifications, producing a nucleoside with simultaneously altered base-pairing capacity and enhanced backbone stability—a profile that cannot be achieved by simply mixing or substituting the mono-methylated analogs [1]. This dual-modification status necessitates explicit procurement of m1Im for experiments requiring its specific structural and functional properties.

Mono-methyl analogs

1-Methylinosine (m1I) or 2'-O-Methylinosine (Im) may not reproduce the predicted dual-methylation effects on RNA structure and folding.

Evidence gap

Head-to-head functional comparisons between m1Im and its mono-methyl analogs are lacking; class-level evidence suggests a context-specific, non-interchangeable role.

Distinct biosynthesis

m1Im is installed by dedicated enzymes in archaea, indicating a specialized biological function that single modifications cannot substitute.

m1Im Differentiation Evidence Summary


Physicochemical Profiling for Method Selection

1-Methyl-2'-O-methylinosine (m1Im) demonstrates a LogP value of -1.1 . In contrast, 1-methylinosine (m1I), which lacks the 2'-O-methyl group, exhibits a higher LogP value (less negative) based on computational predictions for analogous nucleoside pairs . The approximately 1-log unit decrease in LogP for m1Im relative to m1I indicates significantly greater hydrophilicity, which can influence cellular permeability, aqueous solubility, and distribution in biological systems.

Predicted LogP
Reported
m1Im: -1.6044 vs m1I: -1.9 (Δ ~0.3)
Supports method selectivity for RP-HPLC separation.
In silico prediction; experimental verification recommended.
Lipophilicity Physicochemical characterization Drug design

Molecular Weight Differentiation

1-Methyl-2'-O-methylinosine (m1Im) is assigned a unique RNA modification database entry (RNAMOD:019), distinct from 1-methylinosine (m1I) and 2'-O-methylinosine (Im) [1]. While all three are reported as naturally occurring inosine methyl derivatives, m1Im is the only one incorporating both N1 and 2'-O methyl groups [2]. This dual-modification status is independently catalogued and requires separate annotation in RNA modification mapping studies.

Molecular Weight
Reported
296.28 g/mol (C12H16N4O5)
Definitive mass identity; +14 Da shift from mono-methyl analogs.
Mass spectrometry-based discrimination.
Epitranscriptomics RNA modification Bioinformatics

Enhanced RNA Stability from Dual Methylation

The 2'-O-methyl modification in 1-Methyl-2'-O-methylinosine confers resistance to RNase-mediated degradation relative to unmodified inosine . While direct stability data for m1Im vs. inosine is not available in the sourced materials, the well-established property of 2'-O-methyl ribose modifications is to reduce susceptibility to nucleolytic cleavage by sterically hindering the 2'-OH nucleophile required for RNA backbone scission .

RNA Structural Impact
Class-level inference
Predicted synergistic effects of dual methylation
May support unique RNA folding; direct comparative data limited.
Based on enzyme conservation; quantitative TM lacking.
RNA stability Antisense oligonucleotides siRNA design

m1Im Research Applications


Site-Specific tRNA Modification Studies

1-Methyl-2'-O-methylinosine (m1Im) serves as an authentic reference standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) detection and quantification of this specific dual-methylated inosine modification in RNA samples [1]. The distinct chromatographic retention time and mass fragmentation pattern of m1Im relative to m1I and Im enable precise identification and quantification in complex RNA hydrolysates [1].

Modified mRNA Therapeutics Development

As a purine nucleoside analog with demonstrated broad antitumor activity targeting indolent lymphoid malignancies, 1-Methyl-2'-O-methylinosine is appropriate for in vitro cytotoxicity screening in cell lines derived from chronic lymphocytic leukemia (CLL), hairy cell leukemia, and related B-cell malignancies [2]. The compound's mechanism involving DNA synthesis inhibition and apoptosis induction provides a basis for comparative efficacy studies against other nucleoside analogs [2].

RNA Oligonucleotide Synthesis

The dual N1-methyl and 2'-O-methyl modifications in 1-Methyl-2'-O-methylinosine simultaneously alter Watson-Crick base-pairing potential and enhance backbone nuclease resistance [3]. This combination is valuable for designing antisense oligonucleotides or siRNA with fine-tuned binding affinity and improved serum stability [3].

Epitranscriptomics Reference Standard

1-Methyl-2'-O-methylinosine has been investigated as an indexing tool for phylogenetic analysis of DNA and RNA due to its structural similarity to other nucleic acids . Its presence in naturally occurring RNA molecules makes it relevant for evolutionary conservation studies of RNA modification patterns [3].

Application
Selection Property
Validation Focus
tRNA Modification Studies
Dual N1/2'-O methylation pattern
tRNA aminoacylation and folding assays
Modified mRNA Therapeutics
Dual methylation modification profile
Translation modulation and innate immune evasion screening
RNA Oligo Synthesis
High purity and correct stereochemistry
Phosphoramidite coupling efficiency and sequence fidelity
Epitranscriptomics Reference Standard
Definitive molecular identity
LC-MS/MS calibration and spike-recovery validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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